

An In-depth Technical Guide to 5-Cyano-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1295485

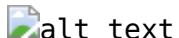
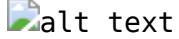
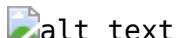
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzotrifluoride, also known by its IUPAC name **4-Fluoro-3-(trifluoromethyl)benzonitrile**, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, safety information, and applications.

The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, which are desirable characteristics in drug candidates.^[1] The nitrile and fluorine substituents provide reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Consequently, 5-Cyano-2-fluorobenzotrifluoride serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.^{[1][2]}




Physicochemical Properties

The key physicochemical properties of 5-Cyano-2-fluorobenzotrifluoride are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	67515-59-7	[1]
Molecular Formula	C ₈ H ₃ F ₄ N	[1]
Molecular Weight	189.11 g/mol	[1]
Appearance	White to almost white powder or crystal	[1]
Melting Point	66 - 70 °C	[1]
Boiling Point	195 °C	[1]
Density	1.4 g/cm ³	[1]
Solubility	Insoluble in water.	[3]
Synonyms	4-Fluoro-3-(trifluoromethyl)benzonitrile	

Safety and Hazard Information

It is crucial to handle 5-Cyano-2-fluorobenzotrifluoride with appropriate safety precautions. The compound is classified as hazardous, and the following table summarizes its GHS safety information.[\[4\]](#)[\[5\]](#)

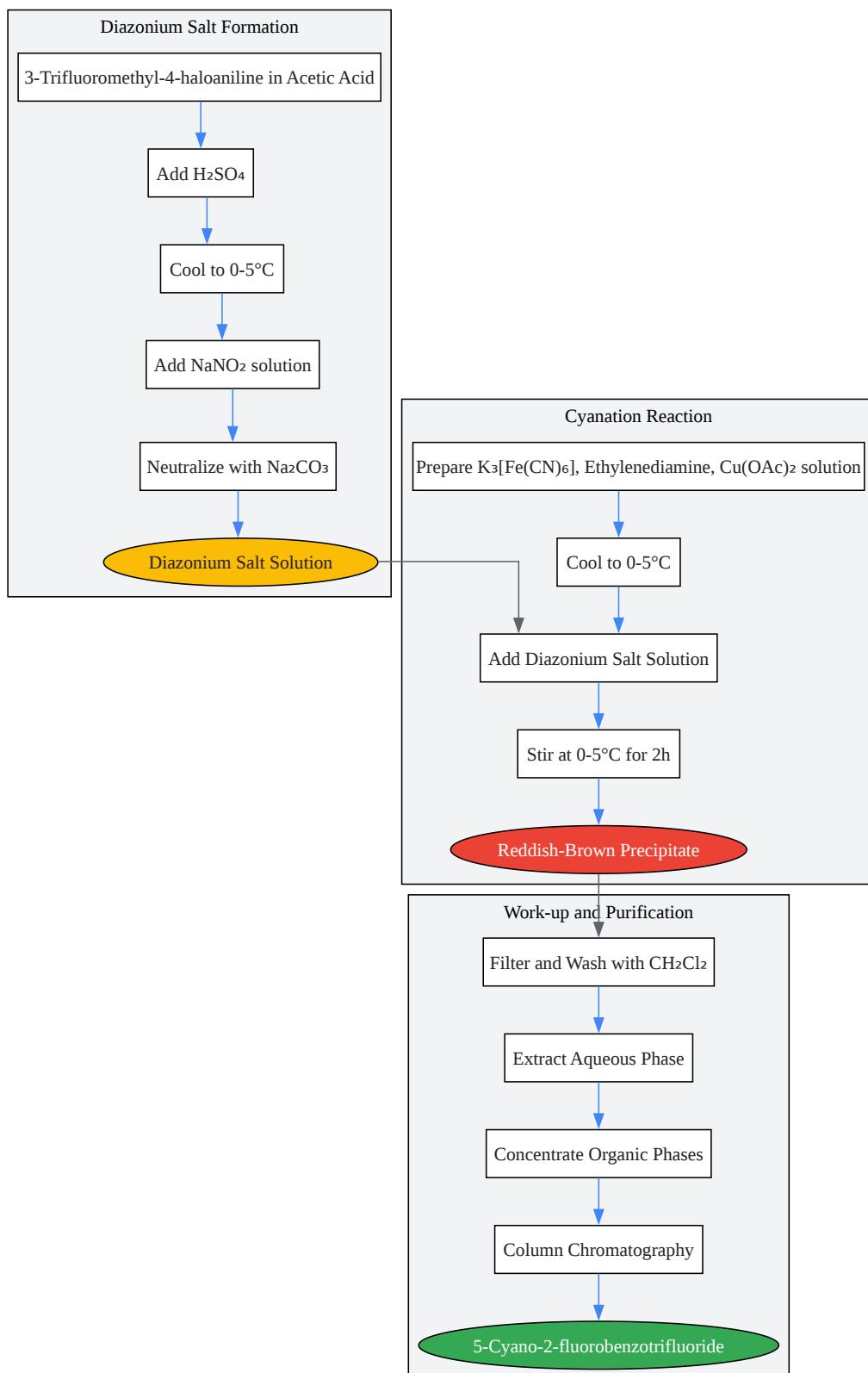
Hazard Class	Pictogram	Signal Word	Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)		Warning	H302: Harmful if swallowed.[4][5], H312: Harmful in contact with skin.[4], H332: Harmful if inhaled.[4]
Skin Corrosion/Irritation		Warning	H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation		Warning	H319: Causes serious eye irritation.[4][5]
Specific target organ toxicity (single exposure)		Warning	H335: May cause respiratory irritation.[4]

Precautionary Statements: For a full list of precautionary statements, please refer to the Safety Data Sheet (SDS).[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.

Experimental Protocols: Synthesis

A representative synthesis of **4-Fluoro-3-(trifluoromethyl)benzonitrile** involves a diazotization reaction of a corresponding aniline precursor followed by a cyanation reaction.[2]

Materials:

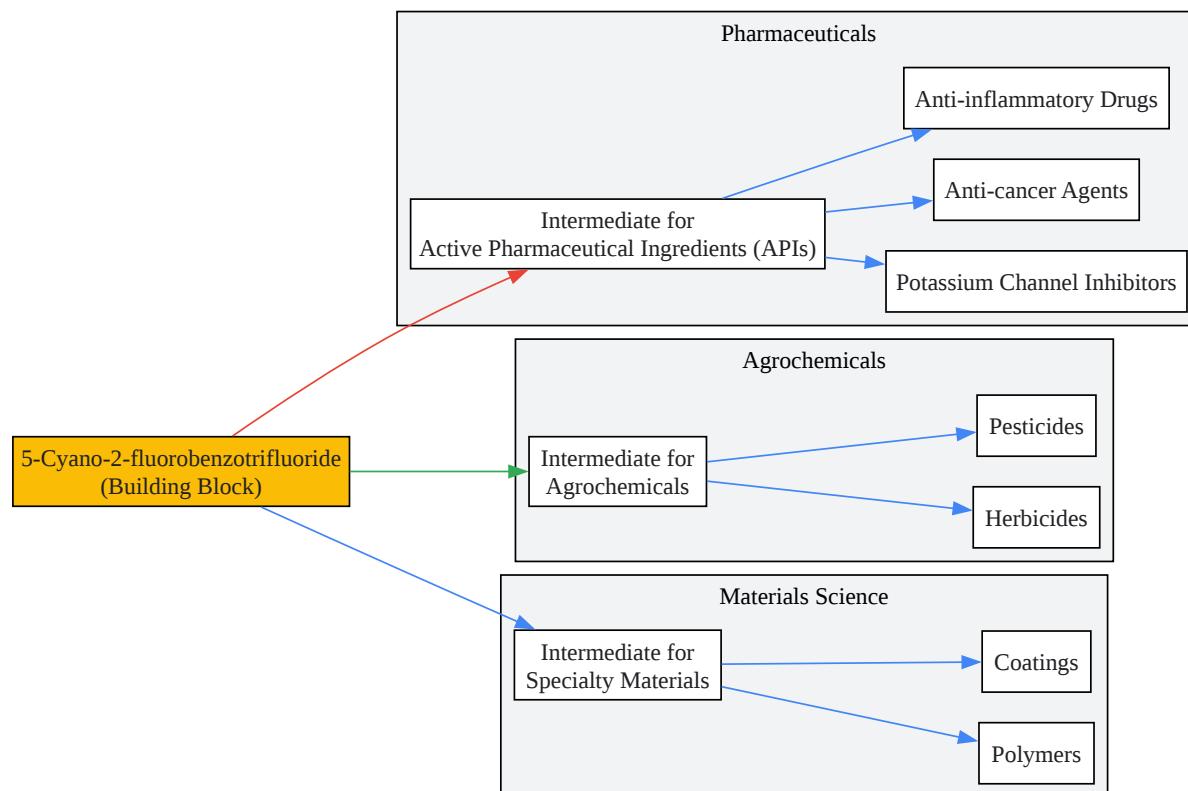

- 3-Trifluoromethyl-4-haloaniline
- Glacial acetic acid
- 12 M Sulfuric acid solution
- 2 M Sodium nitrite (NaNO_2) solution

- Sodium carbonate (Na_2CO_3)
- Potassium ferricyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$)
- Ethylenediamine
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Dichloromethane (CH_2Cl_2)
- Petroleum ether
- Ethyl acetate

Procedure:

- **Diazonium Salt Formation:**
 - Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.
 - Slowly add 2.5 mL of 12 M sulfuric acid solution while stirring to form a dark yellow solution.
 - Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.
 - Slowly add 10 mL of a pre-cooled (0-5°C) 2 M NaNO_2 solution to the paste over approximately 30 minutes to form a reddish-brown diazonium salt solution.
 - Neutralize the glacial acetic acid with Na_2CO_3 to a pH of 7.0. This solution is used directly in the next step.[2]
- **Cyanation Reaction:**
 - In a separate flask, dissolve 0.84 g (2 mmol) of $\text{K}_3[\text{Fe}(\text{CN})_6]$ in 20 mL of distilled water.
 - Add 4.5 mmol of ethylenediamine and 1.5 mmol of $\text{Cu}(\text{OAc})_2$ and stir at room temperature for 1 hour.

- Cool this solution to 0-5°C in an ice-salt bath.
- Slowly add the previously prepared diazonium salt solution to the $K_3[Fe(CN)_6]$ solution over approximately 1 hour.
- Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]
- Work-up and Purification:
 - Filter the precipitate and wash the solid with dichloromethane.
 - Collect the organic phase.
 - Extract the aqueous phase twice with 1/3 volume of dichloromethane.
 - Combine all organic phases and concentrate under reduced pressure.
 - Purify the crude product by column chromatography using an eluent of petroleum ether: ethyl acetate (20:1).[2]


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 5-Cyano-2-fluorobenzotrifluoride.

Applications in Research and Development

5-Cyano-2-fluorobenzotrifluoride is a pivotal intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.^[1] Its utility stems from the reactivity of its functional groups, which can be readily transformed into other functionalities.

- **Pharmaceutical Development:** This compound is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.^[1] For instance, it can be used to prepare potassium channel inhibitors.^[2] KCa3.1, a specific potassium channel, is found in many immune cells, and its inhibitors are being investigated for therapeutic applications without the cardiovascular and central nervous system side effects associated with other channel modulators.^[2]
- **Agrochemicals:** It is utilized in the formulation of pesticides and herbicides, contributing to crop protection.^[1] The trifluoromethyl group often enhances the biological activity of these agrochemicals.
- **Materials Science:** 5-Cyano-2-fluorobenzotrifluoride is also employed in the production of specialty polymers and materials, where it can improve thermal stability and chemical resistance.^[1]

[Click to download full resolution via product page](#)

Caption: Role of 5-Cyano-2-fluorobenzotrifluoride as a key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Cyano-2-fluorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295485#5-cyano-2-fluorobenzotrifluoride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com